3-(Iodomethyl)-3-methyl-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]benzothiazol-4-ium
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Overview
Description
3-(Iodomethyl)-3-methyl-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]benzothiazol-4-ium is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Iodomethyl)-3-methyl-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]benzothiazol-4-ium typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α-haloketones to form the thiazole ring, followed by further functionalization to introduce the iodomethyl group. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine to facilitate the cyclization and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Iodomethyl)-3-methyl-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]benzothiazol-4-ium undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to modify the thiazole ring.
Cyclization Reactions: Further cyclization can occur to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like sodium azide, reducing agents such as sodium borohydride, and oxidizing agents like hydrogen peroxide. Reaction conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
3-(Iodomethyl)-3-methyl-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]benzothiazol-4-ium has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of organic semiconductors and other functional materials.
Biological Studies: The compound’s interactions with enzymes and proteins are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-(Iodomethyl)-3-methyl-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]benzothiazol-4-ium involves its interaction with molecular targets such as enzymes and receptors. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the thiazole ring can interact with aromatic residues in the active sites of enzymes, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyridines: These compounds share a similar thiazole ring structure but differ in the fused aromatic system.
Triazolothiadiazines: These compounds contain both triazole and thiadiazine rings, offering different chemical properties and biological activities.
Uniqueness
3-(Iodomethyl)-3-methyl-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]benzothiazol-4-ium is unique due to the presence of the iodomethyl group, which provides a reactive site for further functionalization. This feature distinguishes it from other thiazole-based compounds and enhances its versatility in chemical synthesis and biological applications.
Properties
Molecular Formula |
C11H11INS2+ |
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Molecular Weight |
348.3 g/mol |
IUPAC Name |
1-(iodomethyl)-1-methyl-2H-[1,3]thiazolo[2,3-b][1,3]benzothiazol-9-ium |
InChI |
InChI=1S/C11H11INS2/c1-11(6-12)7-14-10-13(11)8-4-2-3-5-9(8)15-10/h2-5H,6-7H2,1H3/q+1 |
InChI Key |
RCIIGDCYQGZBJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CSC2=[N+]1C3=CC=CC=C3S2)CI |
Origin of Product |
United States |
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